Product packaging for Pde4B/7A-IN-2(Cat. No.:)

Pde4B/7A-IN-2

Katalognummer: B12417210
Molekulargewicht: 409.6 g/mol
InChI-Schlüssel: QYHJCCPZZFERTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of the Cyclic Nucleotide Phosphodiesterase Superfamily and its Isoforms

Classification and Subtypes of Phosphodiesterases (PDEs)

The mammalian PDE superfamily is classified into 11 distinct families (PDE1-PDE11) based on their amino acid sequences, substrate specificities, regulatory properties, and pharmacological profiles. wikipedia.orgijses.com Each family can have multiple genes and splice variants, leading to a large number of PDE isoforms with specific tissue and subcellular distributions. creative-biogene.com

These families exhibit different specificities for their cyclic nucleotide substrates. Some are cAMP-specific (PDE4, PDE7, and PDE8), others are cGMP-specific (PDE5, PDE6, and PDE9), and some can hydrolyze both cAMP and cGMP (PDE1, PDE2, PDE3, PDE10, and PDE11). wikipedia.orgijses.com

PDE FamilySubstrate SpecificityRegulatory Characteristics
PDE1 cAMP and cGMPActivated by Ca²⁺/calmodulin ahajournals.org
PDE2 cAMP and cGMPAllosterically stimulated by cGMP ahajournals.org
PDE3 cAMP and cGMPInhibited by cGMP ahajournals.org
PDE4 cAMPRegulated by phosphorylation ahajournals.org
PDE5 cGMPContains GAF domains for cGMP binding ahajournals.org
PDE6 cGMPKey enzyme in phototransduction creative-enzymes.com
PDE7 cAMPHigh affinity for cAMP
PDE8 cAMPInsensitive to common PDE inhibitors like IBMX ahajournals.org
PDE9 cGMPHigh affinity for cGMP
PDE10 cAMP and cGMPInvolved in signaling in the brain ahajournals.org
PDE11 cAMP and cGMPExpressed in various tissues including skeletal muscle and prostate

This table provides a summary of the substrate specificities and key regulatory features of the 11 families of phosphodiesterases.

Physiological Roles of Cyclic Adenosine (B11128) Monophosphate (cAMP) and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling

Cyclic Adenosine Monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological processes. cusabio.com Its synthesis from ATP is catalyzed by adenylyl cyclase, often in response to the activation of G protein-coupled receptors (GPCRs). wikipedia.org The primary effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates numerous target proteins, leading to changes in cellular function. wikipedia.org The cAMP signaling pathway is crucial for regulating metabolism, gene transcription, cell growth and differentiation, and immune responses. nih.gov It is involved in processes such as increasing heart rate, cortisol secretion, and the breakdown of glycogen (B147801) and fat. wikipedia.org

Cyclic Guanosine Monophosphate (cGMP) is another vital second messenger derived from guanosine triphosphate (GTP) by guanylyl cyclase enzymes. numberanalytics.com It plays a key role in various physiological functions, including the relaxation of smooth muscle tissue, leading to vasodilation, platelet inhibition, and regulation of ion channel conductance. wikipedia.org cGMP signaling is also important in phototransduction in the eye and has been implicated in neurogenesis and synaptic plasticity. wikipedia.org Its downstream effects are often mediated through the activation of cGMP-dependent protein kinases (PKG). nih.gov

Functional Diversity of PDE4 and PDE7 Subfamilies

The PDE4 subfamily is the largest of the PDE families, encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 25 different isoforms through alternative splicing. nih.govnih.gov These enzymes are specific for the hydrolysis of cAMP and are critical regulators of cAMP signaling in a wide variety of cells, including immune cells, inflammatory cells, and cells within the central nervous system. nih.govresearchgate.net The diverse isoforms of PDE4 are expressed in different subcellular compartments, allowing for the precise regulation of localized cAMP pools and specific cellular functions. nih.gov Their involvement in inflammation has made them an attractive target for the development of anti-inflammatory drugs. researchgate.net

The PDE7 subfamily also consists of cAMP-specific phosphodiesterases. While less extensively studied than PDE4, PDE7 is known to play a role in T-cell activation and the inflammatory response. Inhibition of PDE7 has been shown to suppress T-cell activity, suggesting its potential as a therapeutic target for immune-related disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O2 B12417210 Pde4B/7A-IN-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C25H35N3O2

Molekulargewicht

409.6 g/mol

IUPAC-Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)pentanamide

InChI

InChI=1S/C25H35N3O2/c1-20(2)21-11-13-22(14-12-21)26-25(29)10-6-7-15-27-16-18-28(19-17-27)23-8-4-5-9-24(23)30-3/h4-5,8-9,11-14,20H,6-7,10,15-19H2,1-3H3,(H,26,29)

InChI-Schlüssel

QYHJCCPZZFERTO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC

Herkunft des Produkts

United States

Molecular and Biochemical Characterization of Pde4b/7a in 2

Enzymatic Inhibition Profile of PDE4B/7A-IN-2

Determination of Inhibitory Potency (IC50) against PDE4B and PDE7A Subtypes

This compound demonstrates inhibitory activity against both PDE4B and PDE7A enzymes. The half-maximal inhibitory concentration (IC50) values have been determined to be 80.4 μM for PDE4B and 151.3 μM for PDE7A. medchemexpress.commedchemexpress.commedchemexpress.com Another compound, PDE4B/7A-IN-1, also shows inhibitory activity against PDE4B with an IC50 of 80.4 μM. medchemexpress.com

Table 1: Inhibitory Potency (IC50) of this compound

Enzyme IC50 (μM)
PDE4B 80.4 medchemexpress.commedchemexpress.commedchemexpress.com
PDE7A 151.3 medchemexpress.commedchemexpress.commedchemexpress.com

Comparative Selectivity against Other PDE Family Members (e.g., PDE4A, PDE4C, PDE4D, PDE7B, PDE1-3, PDE5-6, PDE8-11)

The phosphodiesterase (PDE) superfamily is extensive, comprising 11 families (PDE1-11) with various isoforms. nih.govmdpi.com PDEs 4, 7, and 8 are specific for hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), while PDEs 5, 6, and 9 are specific for cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.comnih.gov The remaining families (PDE1, 2, 3, 10, and 11) can hydrolyze both cAMP and cGMP. nih.govmdpi.comnih.gov The PDE4 family itself consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. nih.govmdpi.com

While specific inhibitory data for this compound against the broader range of PDE families is not extensively detailed in the provided search results, the focus of its characterization has been on its dual action on PDE4B and PDE7A. For context, other inhibitors show varying selectivity. For instance, the PDE4 inhibitor rolipram (B1679513) demonstrates selectivity for PDE4 subtypes with IC50 values of 3 nM for PDE4A, 130 nM for PDE4B, and 240 nM for PDE4D. medchemexpress.com Another compound, BC54, is a selective inhibitor of both PDE4 and PDE7 families, with IC50 values ranging from 50 nM to 110 nM for PDE4A, PDE4B, and PDE4D, and 140 nM for both PDE7A and PDE7B. nih.gov

Mechanism of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

PDE4 inhibitors function by blocking the hydrolysis of cAMP into inactive adenosine monophosphate (AMP), which leads to an increase in intracellular cAMP levels. wikipedia.org This elevation in cAMP can then activate downstream signaling pathways, such as protein kinase A (PKA). nih.govfrontiersin.org The specific mechanism of inhibition for this compound, whether competitive or non-competitive, is not explicitly stated in the available search results. However, the general mechanism for PDE4 inhibitors involves preventing the breakdown of cAMP. wikipedia.org Some PDE4 inhibitors act as competitive inhibitors, while others, like the allosteric modulator D159687, function by weakening the interaction of the enzyme with its active site. nih.gov

Serotonin (B10506) Receptor Antagonism of this compound

In addition to its effects on phosphodiesterases, this compound also acts as an antagonist at specific serotonin receptors.

Receptor Binding Affinities (Ki) for 5-HT1A and 5-HT7 Receptors

This compound displays notable binding affinities for the 5-HT1A and 5-HT7 serotonin receptors. The inhibitory constant (Ki) for its binding to the 5-HT1A receptor is 8 nM, and for the 5-HT7 receptor, it is 451 nM. medchemexpress.commedchemexpress.commedchemexpress.com

Table 2: Receptor Binding Affinities (Ki) of this compound

Receptor Ki (nM)
5-HT1A 8 medchemexpress.commedchemexpress.commedchemexpress.com
5-HT7 451 medchemexpress.commedchemexpress.commedchemexpress.com

Functional Antagonistic Activity in Receptor-Mediated Assays

The antagonistic nature of this compound at the 5-HT1A and 5-HT7 receptors has been confirmed through functional assays. It exhibits antagonist activity with a Kb value of 0.04 nM for the 5-HT1A receptor and 460 nM for the 5-HT7 receptor. medchemexpress.commedchemexpress.commedchemexpress.com This functional antagonism indicates that the compound blocks the typical signaling pathways mediated by these receptors.

Unraveling the Dual-Targeting Modalities of this compound

This compound is characterized as a dual inhibitor, a molecule designed to simultaneously interact with and modulate the activity of two distinct enzyme targets: Phosphodiesterase 4B (PDE4B) and Phosphodiesterase 7A (PDE7A). medchemexpress.commedchemexpress.com Both enzymes are members of the phosphodiesterase (PDE) superfamily, which are critical regulators of intracellular signaling pathways by hydrolyzing cyclic nucleotides. nih.gov Specifically, PDE4 and PDE7 are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). avancesenfibrosispulmonar.comnih.gov By inhibiting these enzymes, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.

The elevation of intracellular cAMP levels activates downstream signaling cascades, primarily through protein kinase A (PKA). avancesenfibrosispulmonar.comfrontiersin.org This mechanism is central to the compound's activity, as the cAMP/PKA pathway governs a multitude of cellular processes, including inflammation, immune response, and neurotransmission. avancesenfibrosispulmonar.comnih.govpnas.org

Research findings have quantified the inhibitory potency of this compound against its two primary targets. The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. For this compound, these values indicate its concentration-dependent effect on each enzyme.

Inhibitory Activity of this compound

Target Enzyme IC₅₀ Value Source
Phosphodiesterase 4B (PDE4B) 80.4 μM medchemexpress.commedchemexpress.com

| Phosphodiesterase 7A (PDE7A) | 151.3 μM | medchemexpress.commedchemexpress.com |

The rationale for developing dual PDE4/PDE7 inhibitors stems from the distinct and complementary roles these enzymes play in cellular function. google.commdpi.com PDE4B is highly expressed in inflammatory and immune cells, and its inhibition is a key mechanism for reducing the release of pro-inflammatory mediators. avancesenfibrosispulmonar.comopenrespiratorymedicinejournal.com On the other hand, PDE7A is found in the central nervous system and is involved in processes such as T-cell activation. nih.govgoogle.com

The simultaneous inhibition of both PDE4B and PDE7A is a strategy to achieve a broader or potentially synergistic modulation of cAMP signaling. google.comresearchgate.net This dual-targeting modality allows a single compound to influence multiple biological pathways that are implicated in complex pathological conditions. researchgate.net The development of such compounds is part of an effort to create therapeutics with innovative mechanisms of action based on maintaining high intracellular cAMP levels. researchgate.net

In addition to its action on phosphodiesterases, this compound has also been characterized as an antagonist for the 5-HT1A and 5-HT7 serotonin receptors, making it a multi-target agent. medchemexpress.commedchemexpress.com

Cellular and Subcellular Mechanisms of Action of Pde4b/7a in 2

Perturbation of Intracellular Cyclic Nucleotide Homeostasis

The primary mechanism of action of PDE4B/7A-IN-2 involves the disruption of the normal degradation of cAMP, leading to its accumulation within the cell. Both PDE4B and PDE7A are specific for the hydrolysis of cAMP, and their inhibition directly results in elevated intracellular concentrations of this second messenger. nih.govnih.gov

Inhibition of PDE4B and PDE7A by this compound prevents the conversion of cAMP to AMP, leading to an increase in the intracellular concentration of cAMP. medchemexpress.comnih.gov This elevation of cAMP levels is the initial event that triggers a cascade of downstream signaling events. Research on other potent PDE4B inhibitors has demonstrated their capacity to increase intracellular cAMP levels. medchemexpress.commedchemexpress.commedchemexpress.com Similarly, the inhibition of PDE7A has been shown to upregulate cAMP signaling. nih.gov

Table 1: Effect of PDE4B and PDE7A Inhibition on Intracellular cAMP

Target EnzymeEffect of InhibitionConsequence for cAMP
PDE4BBlockade of cAMP hydrolysisIncreased intracellular cAMP levels
PDE7ABlockade of cAMP hydrolysisIncreased intracellular cAMP levels

The accumulation of intracellular cAMP leads to the activation of cAMP-dependent protein kinase A (PKA). nih.gov PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby regulating their activity. nih.gov The inhibition of PDE7A, in particular, has been linked to the reversal of downregulation of PKA phosphorylation, indicating a direct link between PDE7A activity and the PKA signaling pathway. nih.gov

Besides PKA, elevated cAMP levels can also activate another class of intracellular cAMP sensors known as Exchange Proteins Directly Activated by cAMP (EPAC). nih.gov EPAC proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. nih.gov Upon binding of cAMP, EPAC undergoes a conformational change that allows it to activate Rap proteins by promoting the exchange of GDP for GTP. nih.gov The inhibition of nuclear PDE4B has been shown to lead to the formation of an active nuclear pool of EPAC. nih.gov

Downstream Cellular Signaling Cascades

The activation of PKA and EPAC by increased cAMP levels initiates a variety of downstream signaling cascades that ultimately alter cellular function through the modulation of transcription factors and other signaling molecules.

A key downstream target of PKA is the cAMP response element-binding protein (CREB). nih.gov Activated PKA translocates to the nucleus, where it phosphorylates CREB on a specific serine residue (Ser133). Phosphorylated CREB then recruits the transcriptional co-activator CREB-binding protein (CBP) and p300, leading to the transcription of genes containing cAMP response elements (CREs) in their promoters. Activating transcription factor 1 (ATF1) is another transcription factor that can be activated by PKA-mediated phosphorylation. nih.gov The inhibition of PDE7A has been demonstrated to reverse the downregulation of CREB phosphorylation. nih.gov

Furthermore, PDE4B inhibition has been shown to modulate the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Knockdown of PDE4B can inhibit lipopolysaccharide (LPS)-induced NF-κB activation. frontiersin.org The PDE4 inhibitor rolipram (B1679513) has also been found to reduce NF-κB activation. nih.gov PKA can regulate the transcriptional activity of NF-κB through its interaction with CREB. nih.gov

Table 2: Impact of this compound on Transcription Factor Activation

Transcription FactorUpstream Activator(s)Effect of this compound
CREBPKAIncreased phosphorylation and activation
ATF1PKAIncreased phosphorylation and activation
NF-κBPKA (modulatory)Inhibition of activation

The activation of EPAC by cAMP leads to the activation of the small GTPase Rap1. nih.gov Activated, GTP-bound Rap1 can influence a variety of cellular processes, including cell adhesion, proliferation, and differentiation. One of the notable effects of EPAC-mediated Rap1 activation is the blockage of the release of pro-inflammatory cytokines, contributing to the anti-inflammatory effects observed with PDE4 inhibitors. nih.gov

Influence on PI3K/AKT/mTOR Signaling Pathway

Currently, there is no specific research available in the scientific literature detailing the direct influence of this compound on the PI3K/AKT/mTOR signaling pathway. While phosphodiesterase 4B (PDE4B) has been implicated in the regulation of multiple signaling pathways, including PI3K/AKT/mTOR in certain cellular contexts, direct experimental evidence for the effects of this compound on this specific cascade has not been published.

Receptor-Mediated Cellular Responses

The cellular effects of this compound are significantly driven by its interaction with specific G-protein coupled receptors (GPCRs) of the serotonin (B10506) system.

Alterations in Neuronal Activity via 5-HT1A and 5-HT7 Receptor Blockade

This compound acts as a potent antagonist at serotonin 5-HT1A receptors and a moderate antagonist at 5-HT7 receptors. Blockade of these receptors can significantly alter neuronal activity. The 5-HT1A receptor, when activated, typically inhibits adenylyl cyclase and is involved in hyperpolarizing neurons, thus reducing their firing rate. Antagonism by this compound would counteract this effect, potentially leading to an increase in neuronal firing and serotonin release, an action often associated with antidepressant effects.

Simultaneously, the blockade of 5-HT7 receptors, which are positively coupled to adenylyl cyclase, can modulate neuronal plasticity, circadian rhythms, and cognitive functions. Antagonism at this receptor has been proposed as a therapeutic strategy for cognitive deficits and mood disorders. The dual antagonism of both 5-HT1A and 5-HT7 receptors by a single molecule like this compound presents a complex modulation of serotonergic neurotransmission.

Table 1: Receptor Binding Affinity of this compound

Receptor Binding Affinity (Ki) Functional Activity (Kb)
5-HT1A 8 nM 0.04 nM

| 5-HT7 | 451 nM | 460 nM |

Data sourced from Jankowska et al. (2020).

Modulation of Immune Cell Function through 5-HT Receptors

Specific data on the modulation of immune cell function by this compound is not available in the current literature. However, the compound's targets are known to play a role in immunity. Various serotonin receptors, including 5-HT7, are expressed on immune cells such as T-cells, dendritic cells, and monocytes, where they can influence inflammatory responses. Similarly, the PDE4B enzyme is prominently expressed in immune cells and is a key regulator of inflammation. While the dual action of this compound suggests a potential for immunomodulation, dedicated studies are required to confirm and characterize these effects.

Interplay between PDE Inhibition and Serotonin Receptor Modulation

The novelty of this compound lies in its hybrid pharmacological profile, combining PDE inhibition with serotonin receptor antagonism. This dual mechanism creates a synergistic effect on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.

On one hand, by blocking 5-HT1A receptors (which are coupled to Gi/o proteins), the compound prevents the receptor-mediated inhibition of adenylyl cyclase. On the other hand, by directly inhibiting the PDE4B and PDE7A enzymes, it prevents the hydrolysis and degradation of cAMP. Both actions converge to increase the intracellular concentration of cAMP, a critical second messenger involved in numerous cellular functions, including synaptic plasticity and anti-inflammatory responses. This interplay suggests that the compound could produce more robust or distinct downstream effects compared to agents that target only one of these pathways.

Table 2: Phosphodiesterase Inhibitory Activity of this compound

Enzyme Inhibitory Concentration (IC50)
PDE4B 80.4 μM

| PDE7A | 151.3 μM |

Data sourced from Jankowska et al. (2020).

Compartmentalized cAMP Signaling and PDE4B Regulation

The cellular impact of elevated cAMP is not uniform; rather, it is organized into spatially and temporally distinct microdomains. This compartmentalization is crucial for signal specificity and is largely maintained by the targeted localization of phosphodiesterases.

PDE4 enzymes, including PDE4B, are anchored to specific subcellular structures and form signaling complexes with various proteins, creating localized pockets of cAMP degradation. This ensures that a signal generated at the cell membrane, for instance, activates only a specific subset of downstream effectors. By inhibiting PDE4B, this compound disrupts this localized control, potentially allowing cAMP signals to diffuse more broadly and activate a wider range of cellular responses. The specific role of PDE4B has been identified in regulating cAMP in microdomains near key cellular machinery, such as L-type calcium channels and ryanodine (B192298) receptors in cardiomyocytes.

Dimerization and Phosphorylation-Dependent Activation of PDE4B

The activity of the PDE4B enzyme, the primary PDE target of this compound, is tightly regulated. Long isoforms of PDE4B exist as dimers, a state which is critical for their function and regulation. Dimerization is mediated by the Upstream Conserved Regions (UCRs), specifically UCR1 and UCR2, which are unique to the long isoforms of PDE4 enzymes.

Furthermore, PDE4B activity is modulated by phosphorylation. Phosphorylation by Protein Kinase A (PKA) at a conserved site within the UCR1 domain leads to an increase in the enzyme's catalytic activity. This represents a negative feedback loop where high cAMP levels activate PKA, which in turn activates the very enzyme that degrades cAMP. Understanding these regulatory mechanisms is essential for contextualizing the inhibitory action of compounds like this compound, which must act on an enzyme that is itself part of a dynamic signaling network.

Table of Mentioned Compounds

Compound Name
This compound
Serotonin

Role of Upstream Conserved Regions (UCR1/2) in PDE4B Regulation

The regulation of phosphodiesterase 4B (PDE4B), a key target of this compound, is intricately controlled by its N-terminal regulatory region, which contains two upstream conserved regions, UCR1 and UCR2. These regions are characteristic of long isoforms of PDE4 enzymes and play a crucial role in dictating the enzyme's structure, catalytic activity, and dimerization.

All PDE4 isoforms possess a highly conserved catalytic domain, but they are categorized into long, short, and supershort forms based on the presence or absence of UCR1 and UCR2. Long isoforms contain both UCR1 and UCR2, short isoforms lack UCR1, and supershort forms have a truncated UCR2 and no UCR1. nih.gov This structural variation, particularly the presence of the UCR domains, introduces significant functional differences between the isoforms. nih.gov

The UCR1 and UCR2 domains form a distinct regulatory module that can fold over the catalytic domain, leading to autoinhibition of the enzyme's activity. maastrichtuniversity.nlresearchgate.net Specifically, the C-terminal portion of UCR1 interacts with the N-terminal part of UCR2, creating a structure that caps (B75204) the catalytic domain and hinders its function. maastrichtuniversity.nlresearchgate.net This autoinhibitory conformation is a key mechanism for keeping the enzyme in a less active state.

Furthermore, the UCR1/UCR2 module is essential for the dimerization of long PDE4 isoforms. nih.govnih.gov Structural and biochemical studies have demonstrated that interactions between UCR1 and UCR2 are critical for the formation of PDE4 dimers. nih.gov This dimerization is a feature unique to the long isoforms and is integral to their regulation. nih.gov In contrast, short forms of PDE4, which lack UCR1, are typically monomeric. nih.gov

The regulatory function of the UCR domains is also subject to post-translational modifications, most notably phosphorylation. Protein kinase A (PKA) can phosphorylate a conserved site on UCR1, which disrupts the autoinhibitory interaction between the UCR1-UCR2 module and the catalytic domain. nih.govmaastrichtuniversity.nl This phosphorylation event leads to a conformational change that alleviates the inhibition and activates the enzyme. nih.govresearchgate.net

The presence of the UCR2 domain has been shown to influence the dynamics of the PDE4B active site. Molecular dynamics simulations suggest that UCR2 can enhance the anti-correlated motion within the active site, which in turn can stabilize the binding of inhibitors. biorxiv.org This suggests that the regulatory domains not only control catalytic activity but may also play a role in the binding affinity of inhibitory compounds like this compound.

Table 1: Functional Roles of UCR1 and UCR2 in PDE4B Regulation

Feature Role of UCR1 Role of UCR2
Autoinhibition Forms a module with UCR2 to inhibit catalytic activity. maastrichtuniversity.nlresearchgate.net Directly interacts with and caps the catalytic domain. nih.govresearchgate.net
Dimerization Essential for the dimerization of long PDE4 isoforms. nih.govnih.gov Participates in the dimerization interface with UCR1. nih.gov
Phosphorylation Contains a PKA phosphorylation site that relieves autoinhibition upon phosphorylation. nih.govmaastrichtuniversity.nl Its inhibitory effect is modulated by UCR1 phosphorylation. researchgate.net
Isoform Specificity Present in long isoforms, absent in short and supershort forms. nih.gov Present in long and short isoforms, partially absent in supershort forms. nih.gov

Interaction of PDE4B with Scaffolding Proteins (e.g., DISC1, RACK1, β-arrestin2)

The subcellular localization and function of PDE4 isoforms are tightly regulated through their interactions with various scaffolding proteins. These interactions anchor the enzymes to specific intracellular compartments, thereby creating localized pools of cyclic AMP (cAMP) signaling. This compartmentalization is crucial for the specificity of cAMP-mediated cellular responses. mdpi.comresearchgate.net While this compound is an inhibitor of PDE4B, the interactions of PDE4B with scaffolding proteins provide the cellular context in which this inhibition occurs.

Different PDE4 isoforms exhibit distinct preferences for interacting with specific scaffolding proteins, which contributes to their specialized functions within the cell. nih.gov For instance, the PDE4B1 isoform has been shown to selectively interact with the Disrupted-In-Schizophrenia 1 (DISC1) protein, which has been implicated in psychiatric disorders. nih.gov

Other well-characterized scaffolding proteins that interact with PDE4 enzymes include the Receptor for Activated C Kinase 1 (RACK1) and β-arrestin2. nih.govnih.gov While the interaction of RACK1 and β-arrestin2 has been more extensively studied with the PDE4D5 isoform, these interactions provide a paradigm for understanding how scaffolding proteins regulate PDE4 function. nih.govnih.gov

RACK1 and β-arrestin2 can influence the dimerization state of PDE4 isoforms. Studies have shown that both RACK1 and β-arrestin2 can inhibit the dimerization of PDE4D5. nih.gov Specifically, β-arrestin2 appears to interact exclusively with the monomeric form of the enzyme. nih.gov This suggests that scaffolding proteins can modulate the equilibrium between monomeric and dimeric states of PDE4, which in turn can affect their catalytic activity and regulatory properties.

The interaction with scaffolding proteins also serves to recruit PDE4 enzymes to specific signaling complexes. For example, the interaction between β-arrestin2 and PDE4D5 facilitates the recruitment of the enzyme to the β2-adrenergic receptor, where it can locally hydrolyze cAMP and regulate signaling downstream of the receptor. nih.gov

These protein-protein interactions are critical for the precise spatiotemporal control of cAMP signaling. By tethering PDE4B to specific subcellular locations, scaffolding proteins ensure that the degradation of cAMP is restricted to discrete microdomains within the cell, thereby shaping the cellular response to various stimuli. researchgate.netnih.gov

Table 2: PDE4B and its Interactions with Scaffolding Proteins

Scaffolding Protein Interacting PDE4 Isoform(s) Functional Consequence of Interaction
DISC1 PDE4B1 nih.gov Implicated in psychiatric disorders. nih.gov
RACK1 PDE4D5 (well-studied example) nih.govnih.gov Can inhibit PDE4 dimerization; interacts with both monomeric and dimeric forms. nih.gov
β-arrestin2 PDE4D5 (well-studied example) nih.govnih.gov Inhibits PDE4 dimerization by interacting exclusively with the monomeric form; recruits PDE4 to GPCRs. nih.govnih.gov

Preclinical Pharmacological Investigations of Pde4b/7a in 2

Neuropharmacological Research in Disease Models

The enzyme phosphodiesterase 4B (PDE4B) is a critical regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous brain functions, including inflammation, memory, and neuronal survival. nih.gov Inhibition of PDE4B has emerged as a promising therapeutic strategy for a range of central nervous system (CNS) disorders. nih.gov Preclinical studies using the selective PDE4B inhibitor A33 have provided significant insights into its neuropharmacological effects.

Effects on Cognitive Function and Memory (e.g., Learning, Long-Term Plasticity)

Selective inhibition of PDE4B has demonstrated significant potential for improving cognitive function and memory in various preclinical models. In an animal model of alcoholic dementia using APP/PS1/Tau triple transgenic mice, treatment with the PDE4B inhibitor A33 effectively attenuated impairments in learning and memory. nih.govnih.gov Mice with alcoholic dementia showed deficits in spatial working memory and episodic memory, which were reversed by A33 treatment. oup.com

Similarly, in the APPswe/PS1dE9 mouse model of Alzheimer's disease, long-term PDE4B inhibition with A33 was found to significantly improve both working and spatial memory. nih.gov In models of traumatic brain injury (TBI), acute treatment with A33 improved performance in contextual fear conditioning and water maze retention tasks, indicating a rescue of memory deficits. nih.gov Furthermore, in studies of sleep deprivation-induced memory deficits, A33 was shown to alleviate impairments in spatial pattern separation, a process crucial for hippocampus-dependent memory. rug.nlrug.nl The underlying mechanism for these pro-cognitive effects is linked to the enhancement of the cAMP/PKA/CREB signaling pathway, which is essential for synaptic plasticity and memory consolidation. nih.govnih.gov

Table 1: Effects of Selective PDE4B Inhibition on Cognitive Function and Memory

Disease ModelAnimal ModelBehavioral TestKey Findings with A33 TreatmentReference
Alcoholic Dementia3xTg-AD MiceY-Maze, Novel Object Recognition (NOR)Reversed impairments in spatial working memory and episodic memory. oup.com
Alzheimer's DiseaseAPPswe/PS1dE9 MiceObject Location Test (OLT), Y-MazeSignificantly improved working and spatial memory. nih.gov
Traumatic Brain InjuryRat (Fluid-Percussion Injury)Contextual Fear Conditioning, Morris Water MazeImproved memory retention and ameliorated learning deficits. nih.gov
Sleep DeprivationMouseObject Pattern Separation (OPS)Alleviated sleep deprivation-induced deficits in spatial pattern separation. rug.nl

Evaluation in Animal Models of Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's, Huntington's Disease)

The therapeutic utility of selective PDE4B inhibition has been most extensively evaluated in preclinical models of Alzheimer's disease (AD). In the 3xTg-AD mouse model, A33 treatment not only improved cognitive function but also alleviated key neuropathological hallmarks of the disease. nih.gov Specifically, administration of A33 led to a reduction in amyloid-beta (Aβ) expression and deposition in the hippocampus. nih.govnih.gov

In a separate study using APPswe/PS1dE9 mice, a model for amyloid pathology, early and long-term intervention with A33 was proposed to suppress high levels of synapse loss, a critical early event in AD pathogenesis. nih.gov The neuroprotective effects in these models are linked to the dual action of PDE4B inhibitors: enhancing neuronal signaling pathways and exerting potent anti-inflammatory effects by modulating microglial activity. nih.govnih.gov While specific preclinical studies evaluating A33 in models of Parkinson's or Huntington's disease are not widely reported, the known anti-inflammatory and neuroprotective effects of PDE4B inhibition suggest it could be a viable therapeutic avenue for other neurodegenerative conditions characterized by neuroinflammation. nih.gov

Assessment in Preclinical Models of Neuroinflammation and Related Pathologies

A primary mechanism through which selective PDE4B inhibition exerts its neuroprotective effects is by modulating neuroinflammation. PDE4B is the predominant PDE4 subtype in key inflammatory cells like microglia and macrophages. nih.gov In a model of alcoholic dementia, A33 treatment significantly decreased the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the hippocampus. nih.govnih.gov This was accompanied by a reduction in the activation of microglia, the brain's resident immune cells. nih.govnih.gov

Similarly, in a rat model of traumatic brain injury, A33 treatment reduced markers of microglial activation and decreased neutrophil infiltration into the brain parenchyma. nih.gov In vitro studies have further shown that PDE4B inhibition can induce the formation of microglial filopodia, suggesting a role in counteracting the detrimental activation state of microglia seen in disease. nih.gov This potent anti-inflammatory profile is a cornerstone of the therapeutic rationale for using selective PDE4B inhibitors across various CNS disorders. nih.gov

Table 2: Effects of Selective PDE4B Inhibition on Neuroinflammation

Inflammatory Marker/ProcessDisease ModelEffect of A33 TreatmentReference
IL-1β, IL-6, TNF-αAlcoholic Dementia (3xTg-AD Mice)Decreased levels in the hippocampus. nih.gov
Microglial ActivationAlcoholic Dementia (3xTg-AD Mice)Decreased activation in the hippocampus. nih.gov
Microglial ActivationTraumatic Brain Injury (Rat)Reduced markers of activation. nih.gov
Neutrophil InfiltrationTraumatic Brain Injury (Rat)Reduced infiltration into brain tissue. nih.gov
NF-κB PhosphorylationAlcoholic Dementia (3xTg-AD Mice)Reduced, leading to decreased inflammation. nih.gov

Impact on Mood and Affective Behaviors in Animal Models (e.g., Antidepressant-like Effects, Anxiolytic Properties)

Preclinical research has specifically linked the PDE4B subtype to the regulation of mood and affective behaviors. Studies comparing selective PDE4B and PDE4D inhibitors found that the PDE4B inhibitor A33 exhibited a distinct antidepressant-like profile. nih.gov In standard behavioral assays, A33 reduced immobility time in the forced swimming test and tail suspension test in mice. researchgate.net It also reduced the latency to feed in the novelty-suppressed feeding test, another measure of antidepressant-like activity. nih.gov This effect is consistent with the general understanding that PDE4 inhibitors can exert antidepressant effects by modulating noradrenaline-mediated neurotransmission and enhancing cAMP signaling in relevant brain circuits. nih.gov In contrast, A33 did not appear to impact anxiety-like measures in the models tested. researchgate.net

Studies in Models of Substance Use Disorders (e.g., Alcohol Consumption, Psychostimulant Use)

The role of selective PDE4B inhibition has been investigated as a potential therapeutic strategy for substance use disorders. In murine models of binge drinking, pretreatment with A33 was shown to significantly reduce excessive alcohol intake in both male and female mice from two different C57BL/6 substrains. nih.gov These effects were observed under multiple drinking procedures and were not associated with treatment-induced malaise or sedation, suggesting a specific effect on alcohol consumption. nih.gov

Furthermore, PDE4B inhibition has proven effective in reducing the reinforcing properties of psychostimulants. In a study on methamphetamine self-administration, A33 pretreatment effectively reduced methamphetamine reinforcement at all doses tested in both male and female mice. escholarship.orgnih.gov These findings suggest that selective PDE4B inhibitors could be clinically useful for curbing active drug-taking in both alcohol and methamphetamine use disorders. nih.govescholarship.org

Table 3: Effects of Selective PDE4B Inhibition in Substance Use Models

SubstanceAnimal ModelKey Findings with A33 TreatmentReference
AlcoholMouse (Binge-Drinking Paradigm)Significantly reduced excessive alcohol consumption in both sexes. nih.gov
MethamphetamineMouse (Oral Self-Administration)Effectively reduced methamphetamine reinforcement across all tested doses. escholarship.orgnih.gov

Role in Enhancing Neuroplasticity Following Ischemic Injury

Inhibition of the PDE4 enzyme family is a promising strategy for enhancing neuroplasticity and promoting functional recovery following ischemic brain injury, such as stroke. nih.govnih.gov The underlying mechanism involves the elevation of cAMP levels, which in turn activates the PKA/CREB signaling pathway. nih.gov This cascade is critical for promoting the expression of brain-derived neurotrophic factor (BDNF), a potent modulator of neuroplasticity, neurogenesis, and dendritic density. nih.govresearchgate.net While studies have not yet specifically reported on the use of A33 in stroke models, the general inhibition of PDE4 is known to restrict neuroinflammation and enhance neurological behaviors like learning and memory after stroke in rodents. nih.govnih.gov Given PDE4B's significant role in both inflammation and neuronal function, its selective inhibition is strongly implicated as a viable approach to support brain repair and recovery after ischemic events. mdpi.compeerj.com

Immunomodulatory and Anti-Inflammatory Preclinical Studies

Inhibitors targeting phosphodiesterase 4B (PDE4B) and phosphodiesterase 7A (PDE7A) have been a focal point of preclinical research due to their potential to modulate inflammatory and immune responses. These enzymes are critical regulators of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that governs a wide array of cellular functions in immune cells. By inhibiting the degradation of cAMP, these compounds can exert potent anti-inflammatory and immunomodulatory effects.

The elevation of intracellular cAMP levels through PDE4B inhibition has a profound impact on the balance of cytokine production in various immune cells. Preclinical studies consistently demonstrate that PDE4B inhibitors effectively suppress the production of multiple pro-inflammatory cytokines. In murine macrophages, inhibition of PDE4 has been shown to decrease the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). clinexprheumatol.org Gene deletion studies have further solidified the central role of the PDE4B subtype, showing that its ablation significantly blunts the TNF-α response in macrophages stimulated with lipopolysaccharide (LPS). nih.gov

In human peripheral blood mononuclear cells, PDE4B inhibitors have been observed to inhibit LPS-induced TNF-α synthesis as well as phytohemagglutinin-induced Interleukin-2 (IL-2) synthesis. clinexprheumatol.org The rationale for using these inhibitors in T-helper 1 (Th1)-mediated diseases is supported by their ability to reduce the secretion of the Th1-skewing cytokine IL-12. mdpi.com Furthermore, PDE4 inhibitors can modulate the expression of other pro-inflammatory cytokines such as IL-23 and IL-17A. scielo.br

Conversely, this class of inhibitors can also enhance the production of anti-inflammatory cytokines. The increase in cAMP is associated with an increased synthesis of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. nih.govscielo.br This dual action—suppressing pro-inflammatory pathways while potentially boosting anti-inflammatory responses—is a key characteristic of their immunomodulatory profile.

CytokineEffect of PDE4B InhibitionImmune Cell Type(s)
TNF-α ↓ (Suppression)Macrophages, Monocytes, T-cells
IL-1β ↓ (Suppression)Macrophages
IL-2 ↓ (Suppression)T-cells
IL-12 ↓ (Suppression)Macrophages, Dendritic Cells
IL-17A ↓ (Suppression)T-cells
IL-23 ↓ (Suppression)Dendritic Cells
IL-10 ↑ (Enhancement)Macrophages, T-cells

This table provides a summary of the general effects of PDE4B inhibition on cytokine production as observed in various preclinical models.

The broad expression of PDE4B and PDE7 in immune cells makes them critical targets for modulating cellular function.

T-Lymphocytes: Both PDE4 and PDE7 are expressed in T-cells, and their simultaneous inhibition is considered a promising therapeutic strategy for immune-related disorders. PDE4 inhibition has been found to control the proliferation of T-lymphocytes and the concentration of cytokines such as TNF-α, IL-2, IL-4, and IL-5. mdpi.com Specifically, the PDE4B isoform plays an essential role in T-helper 2 (Th2)-cell activation and cytokine production. nih.gov

Macrophages: PDE4B is a dominant regulator of macrophage function. Studies using PDE4B gene-deficient mice have shown that this isoform is essential for LPS-induced TNF-α production. nih.gov Inhibition of PDE4B can effectively suppress the activation of macrophages, reducing their inflammatory output. clinexprheumatol.org

Neutrophils: PDE4 inhibitors exert significant control over neutrophil function. They have been shown to reduce neutrophil recruitment to sites of inflammation. ahajournals.orgfrontiersin.org This is achieved in part by downregulating adhesion molecules, such as Mac-1, on the neutrophil surface. mdpi.com Furthermore, PDE4 inhibition can limit the release of tissue-damaging components from neutrophils, such as reactive oxygen species (ROS) and elastase, and promote the resolution of inflammation by inducing neutrophil apoptosis. nih.govmdpi.comfrontiersin.org

B-cells: In the context of B-cell malignancies, PDE4 inhibition has been shown to downmodulate B-cell receptor (BCR) signaling pathways. nih.govnih.gov By elevating cAMP, these inhibitors can restore its natural suppressive effects, leading to cancer cell apoptosis. nih.govresearchgate.net

Beyond cytokines, inhibitors of PDE4B influence other critical inflammatory mediators.

Nitric Oxide (NO): In preclinical studies with murine macrophages, PDE4 inhibition led to a decrease in the production of nitric oxide. clinexprheumatol.org Other research has demonstrated that certain PDE4 inhibitors can suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during inflammation. mdpi.com

Reactive Oxygen Species (ROS): The generation of ROS by inflammatory cells, particularly neutrophils, is a key component of the innate immune response and can contribute to tissue damage. Preclinical investigations have shown that PDE4 inhibitors can effectively prevent the release of ROS from activated neutrophils. rug.nl In non-immune cells like fibroblasts, PDE4 inhibition has also been found to mitigate the production of ROS. mdpi.com This suggests a broader role in protecting tissues from oxidative stress during inflammatory events. mdpi.com

The therapeutic potential of targeting PDE4B has been evaluated in a wide range of preclinical animal models of chronic inflammatory diseases.

Chronic Obstructive Pulmonary Disease (COPD) and Asthma: PDE4 inhibitors have demonstrated efficacy in models of inflammatory airway diseases. In animal models of asthma, they reduce allergen-induced eosinophil infiltration into the lungs. mdpi.com In models relevant to COPD, they decrease neutrophil influx into the bronchoalveolar lavage fluid following LPS challenge. clinexprheumatol.orgopenrespiratorymedicinejournal.com

Rheumatoid Arthritis: The rationale for using PDE4 inhibitors in arthritis is based on their ability to block TNF-α production and the release of other inflammatory mediators and ROS from leukocytes. mdpi.com In vivo studies in mouse models of arthritis confirmed that oral administration of the PDE4 inhibitor apremilast (B1683926) reduced symptoms with no measured side effects. mdpi.com

Psoriasis: Preclinical studies in mouse models of psoriasis have shown that oral administration of PDE4 inhibitors can significantly mitigate epidermal thickness and the expression of inflammatory markers in the affected skin. mdpi.com

Inflammatory Bowel Diseases (IBD): In mouse models of experimental colitis, the PDE4 inhibitor rolipram (B1679513) was shown to prevent and reduce colitis and suppress TNF-α levels in colonic tissues. ahajournals.org

Anti-Fibrotic Potential in Preclinical Models

In addition to potent anti-inflammatory effects, the inhibition of PDE4B has shown significant promise in mitigating fibrosis, particularly in the lungs.

Preclinical evidence strongly supports a role for PDE4B as a therapeutic target in pulmonary fibrosis. nih.govnih.govmdpi.com In mouse models of lung fibrosis induced by bleomycin, PDE4 inhibition reduced the extent of fibrosis in the lungs. clinexprheumatol.org Similarly, in a model of fibrosis caused by targeted injury to alveolar epithelial cells, PDE4 inhibitors ameliorated lung collagen accumulation to an extent equivalent to the approved anti-fibrotic therapies pirfenidone (B1678446) and nintedanib. clinexprheumatol.org

Evidence in Other Fibrotic Tissues (e.g., Kidney, Liver)

Research into the inhibition of phosphodiesterases, particularly PDE4, has revealed potential therapeutic benefits in models of kidney and liver fibrosis. In a mouse model of nonalcoholic fatty liver disease (NAFLD), which is a risk factor for chronic kidney disease, high-fat diet-induced hepatic steatosis and kidney injury were associated with an increase in hepatic PDE4D expression. nih.gov Liver-specific knockout of PDE4D or pharmacological inhibition of PDE4 ameliorated both the liver condition and the associated kidney injury. nih.gov Mechanistically, elevated PDE4D in the fatty liver was found to promote the secretion of TGF-β1, which in turn triggered kidney injury by activating SMAD signaling and subsequent collagen deposition. nih.gov This suggests a crosstalk mechanism where hepatic PDE4D influences renal fibrosis. nih.gov

In models of direct kidney injury, such as cisplatin-induced nephrotoxicity, the expression of PDE4B is enhanced in renal tubules. nih.gov The use of a PDE4 inhibitor, cilomilast (B62225), was shown to improve renal function, reduce tubular injury, and decrease inflammation in this model. nih.gov Silencing PDE4B in vivo provided a similar protective effect against cisplatin-induced kidney damage. nih.gov These findings indicate that targeting PDE4B can be beneficial in treating acute kidney injury by antagonizing inflammation and supporting cell survival signaling pathways. nih.gov

Mechanisms of Antifibrotic Action (e.g., Myofibroblast Transformation, Extracellular Matrix Protein Expression)

The antifibrotic effects of PDE4 inhibition are closely linked to the regulation of myofibroblasts and the production of extracellular matrix (ECM). Myofibroblasts are the primary cells responsible for secreting ECM components during tissue repair and fibrosis. nih.gov The differentiation of fibroblasts into myofibroblasts is a critical event in the development of fibrotic diseases like idiopathic pulmonary fibrosis (IPF). nih.govmednexus.org

Studies have shown that cyclic nucleotide signaling acts as a negative modulator of myofibroblast conversion. nih.gov Inhibition of PDE4, which increases intracellular cAMP levels, can attenuate the activation of hepatic stellate cells (a primary source of myofibroblasts in the liver) induced by TGF-β1. louisville.edu This process involves decreasing the phosphorylation of SMAD3, a key downstream effector of the TGF-β1 pathway. louisville.edu Furthermore, PDE4 inhibition has been observed to reduce the expression of α-smooth muscle actin (α-SMA), a hallmark protein of activated myofibroblasts. louisville.edu

By inhibiting myofibroblast activation, PDE4 inhibitors consequently reduce the deposition of ECM proteins, such as collagen and fibronectin, which form the bulk of fibrotic scar tissue. nih.govlouisville.edu The composition of this pathological ECM, particularly in the fibroblastic foci of IPF, includes various collagens (I, III, IV, V, VI), fibronectin, and hyaluronan, which create a feedback loop that promotes further fibrosis progression. jci.org Therefore, by targeting the transformation of fibroblasts into ECM-producing myofibroblasts, PDE4 inhibition directly addresses a core mechanism of fibrosis. nih.govlouisville.edu

Oncological Research in Cell and Animal Models

The PDE4 family, particularly the PDE4B subtype, has emerged as a significant area of investigation in oncology due to its role in regulating intracellular signaling pathways critical to cancer progression. nih.govnih.gov

Inhibition of Cancer Cell Proliferation and Invasion

Elevated expression of PDE4B is frequently correlated with aggressive tumor characteristics and poor patient outcomes in several cancers. nih.govnih.gov Functional studies have demonstrated that overexpression of PDE4B promotes the proliferation, migration, and invasion of cancer cells. nih.govnih.gov Conversely, the depletion of PDE4B or its inhibition with small molecules suppresses these aggressive cancer cell behaviors. nih.govnih.gov

PDE4B influences cancer progression by degrading the second messenger cAMP. mdpi.com This degradation can facilitate cell proliferation and reduce apoptosis through pathways like PI3K/AKT/mTOR. mdpi.comresearchgate.net For instance, in gastric cancer cells, down-regulating PDE4B was shown to inhibit proliferation, clonal formation, migration, and invasion. nih.gov Similarly, specific PDE4 inhibitors have demonstrated anti-proliferative properties in lung adenocarcinoma cells, with one compound, NCS 613, showing an IC50 value of 8.5 μM on cell proliferation. frontiersin.org This effect was linked to the downregulation of the ERK1/2 signaling pathway. frontiersin.org

Modulation of Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness, which are hallmarks of metastasis. mdpi.com Research has directly implicated PDE4B in the induction of EMT. In bladder cancer cells, overexpression of PDE4B was shown to reduce the expression of epithelial markers like E-cadherin while increasing the expression of EMT-related transcription factors such as TWIST1 and TWIST2. nih.gov This process appears to be mediated through the β-catenin pathway. nih.govnih.gov

The inhibition of PDE4 with small molecules like rolipram has been shown to effectively reverse the effects of PDE4B overexpression, including the changes associated with EMT. nih.govnih.gov Studies in alveolar epithelial cells also demonstrated that upregulation of PDE4A and PDE4D by TGF-β1 stimulation promoted EMT, further cementing the role of the PDE4 family in this critical process of cancer progression. researchgate.net

Impact on Cancer Cell Stemness and Malignant Phenotype

Studies have found that breast CSCs express increased levels of PDE4 compared to normal stem cells. nih.gov Targeting these cells with a PDE4 inhibitor like rolipram can specifically eliminate breast CSCs. nih.gov The mechanism involves an increase in cAMP levels, which in turn antagonizes the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and a switch from cell survival to cell death signals specifically within the CSC population. nih.gov This highlights the potential of PDE4 inhibition as a strategy to target the root of cancer recurrence and metastasis by eradicating CSCs. nih.govresearchgate.net

Studies in Specific Cancer Types

The role of PDE4B and other PDE isoforms has been investigated across a range of specific malignancies.

Bladder Cancer: High expression of PDE4B in urinary bladder cancer (UBC) is correlated with aggressive clinicopathological features and unfavorable prognosis. nih.govnih.gov Overexpression of PDE4B promotes UBC cell proliferation, migration, and invasion by inducing EMT through the β-catenin pathway. nih.gov

Colorectal Cancer (CRC): PDE4B has been identified as a potential therapeutic target in CRC. nih.gov It is a major regulator of cAMP levels in CRC cells, and its activity influences the malignant phenotype through the modulation of AKT/mTOR-Myc signaling pathways. nih.govnih.gov Interestingly, the Myc proto-oncogene can also act as a transcriptional activator of PDE4B, creating a feedback loop that promotes cancer cell survival. nih.gov

Melanoma: In B16-F10 melanoma cells, PDE4 activity constitutes a significant portion of total PDE activity, with PDE4B and PDE4D being the expressed isoforms. nih.gov Inhibition of PDE4 has been shown to suppress the migration of these melanoma cells, suggesting it may be a novel target for treating malignant melanoma. nih.gov

Ovarian Cancer: PDE4B is implicated in maintaining the stemness of ovarian cancer cells. nih.gov Additionally, research into PDE7A has shown that its inhibition can enhance the efficacy of chemotherapy drugs like paclitaxel (B517696) in both drug-sensitive and multi-resistant ovarian cancer cell lines. nih.gov This effect is mediated through the suppression of the PI3K/AKT/mTOR pathway and the induction of mitochondrial dysfunction. nih.gov

Breast Cancer: PDE4 inhibitors have been shown to effectively eliminate breast cancer stem cells. nih.gov This is achieved by increasing cAMP levels, which leads to the upregulation of PTEN, a tumor suppressor that antagonizes the pro-survival PI3K/AKT/mTOR pathway. nih.gov While some studies suggest high PDE4A expression is associated with better outcomes in certain breast cancer subtypes, PDE4D inhibition may help overcome tamoxifen (B1202) resistance in ER-positive models. nih.gov

Data on Preclinical Investigations of PDE Inhibition in Fibrosis

Area of Study Model System Key Findings Relevant PDE Isoform(s)
Kidney Fibrosis High-Fat Diet Mouse ModelHepatic PDE4D drives secretion of TGF-β1, causing renal injury; PDE4 inhibition ameliorates kidney damage. nih.govPDE4D
Kidney Injury Cisplatin-Induced NephrotoxicityPDE4B expression is increased; inhibition with cilomilast or PDE4B silencing reduces injury and inflammation. nih.govPDE4B
Antifibrotic Mechanism Human Lung FibroblastsKnockdown of PDE4B and PDE4D affects TGF-β induced differentiation into myofibroblasts. nih.govPDE4B, PDE4D
Antifibrotic Mechanism Hepatic Stellate Cells (LX2)PDE4 inhibition attenuates TGF-β1-induced activation, motility, and α-SMA expression. louisville.eduPDE4

Data on Preclinical Investigations of PDE Inhibition in Oncology

Cancer Type Model System Key Findings Relevant PDE Isoform(s)
Bladder Cancer UBC Cell Lines (T24)PDE4B promotes proliferation and invasion by inducing EMT via the β-catenin pathway. nih.govPDE4B
Colorectal Cancer CRC Cell LinesPDE4B regulates malignant phenotype via mTOR-Myc signaling; Myc transcriptionally activates PDE4B. nih.govPDE4B
Melanoma B16-F10 Mouse Melanoma CellsPDE4 inhibition suppresses cell migration via the cAMP-PKA signaling pathway. nih.govPDE4B, PDE4D
Ovarian Cancer A2780 & OVCAR3 Cell LinesPDE7A inhibition enhances paclitaxel efficacy by suppressing the PI3K/AKT/mTOR pathway. nih.govPDE7A
Breast Cancer Breast Cancer Stem CellsPDE4 inhibition eliminates CSCs by upregulating PTEN and antagonizing the PI3K/AKT/mTOR pathway. nih.govPDE4
Gastric Cancer GC Cell LinesDown-regulation of PDE4B inhibits proliferation, clonal formation, migration, and invasion. nih.govPDE4B

Other Preclinical Therapeutic Explorations

The inhibition of phosphodiesterase 4 (PDE4) has been explored in a variety of preclinical models for diseases beyond its primary indications, leveraging its role in modulating inflammatory and cellular signaling pathways. The potential therapeutic applications for a dual inhibitor of PDE4B and PDE7A are inferred from the established roles of these enzymes in various pathophysiological processes.

The potential for PDE4 inhibitors to influence bone metabolism has been an area of preclinical investigation. These studies suggest that by elevating intracellular cyclic AMP (cAMP) levels, PDE4 inhibitors can impact the function of bone cells, including osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Preclinical studies in mice have shown that the administration of PDE4 inhibitors, such as rolipram and pentoxifylline, can lead to a significant increase in both cortical and cancellous bone mass. nih.govnih.gov The primary mechanism appears to be the promotion of bone formation. nih.govnih.gov In vitro studies have demonstrated that PDE4 inhibitors can stimulate osteoclast formation and resorption activity, which could be beneficial in certain bone disorders like Autosomal Dominant Osteopetrosis type II (ADO2), a disease characterized by impaired osteoclast function. iu.edu However, in an in vivo study using a mouse model of ADO2, the PDE4 inhibitor roflumilast (B1684550) did not rescue the osteopetrotic bone phenotype. nih.gov This highlights the complexity of translating in vitro findings to in vivo models. The cAMP signaling pathway is a known suppressor of T cell activation, and PDE inhibitors may promote bone anabolism through a mechanism involving CD8+ T-cell production of Wnt-10b. nih.gov

Table 1: Effects of PDE4 Inhibitors in Preclinical Models of Bone Metabolism This data is based on studies of various PDE4 inhibitors and not specifically PDE4B/7A-IN-2.

PDE4 InhibitorPreclinical ModelKey FindingsReference
RolipramNormal MiceIncreased cortical and cancellous bone mass; accelerated bone formation. nih.gov
PentoxifyllineNormal MiceIncreased cortical and cancellous bone mass; enhanced bone formation. nih.govnih.gov
RoflumilastADO2 Mouse ModelDid not improve bone mineral density or trabecular bone volume. Increased osteoclast resorption in vitro. iu.edunih.gov

The role of PDE4 inhibition in metabolic diseases, particularly those involving adipose tissue dysfunction and chronic liver injury like metabolic-associated steatohepatitis (MASH), is an active area of research. nih.gov Chronic liver disease is a complex condition where targeting inflammation and metabolism is crucial. nih.gov

Preclinical studies have indicated that PDE4 inhibitors can exert beneficial effects in models of liver injury. mdpi.com For instance, the PDE4B-specific inhibitor A-33 was shown to reduce liver injury in mouse models of steatotic liver disease, as evidenced by decreased serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). mdpi.com This was accompanied by reduced fat and collagen deposition in the liver. mdpi.com Another novel inhibitor, MDL3, which targets both PDE4B and PDE5A, demonstrated superior efficacy in ameliorating liver injury and also improved glucose tolerance and inhibited pathological remodeling of adipose tissue in obese mice. mdpi.com The PDE4 inhibitor roflumilast has been shown to prevent and reverse nonalcoholic fatty liver disease (NAFLD) and associated hypertension in mice fed a high-fat diet, with an associated increase in hepatic PDE4D expression being a key pathological feature. In models of alcohol-associated liver disease (ALD), PDE4 inhibition has been found to attenuate hepatic steatosis and injury.

The inhibition of PDE7A has also been investigated in the context of liver injury. In a mouse model of Concanavalin A-induced hepatitis, the oral administration of a PDE7A inhibitor, SUN11817, suppressed the increase in serum ALT activity, a marker of liver damage. nih.gov Histological analysis confirmed that the inhibitor improved the degenerative changes in the liver. nih.gov The therapeutic effect was attributed to the blocking of cytokine production and FasL expression in NKT cells. nih.gov

Table 2: Effects of PDE4 and PDE7A Inhibitors in Preclinical Models of Liver Injury and Adipose Tissue Dysfunction This data is based on studies of various PDE inhibitors and not specifically this compound.

InhibitorTargetPreclinical ModelKey FindingsReference
A-33PDE4BMouse models of steatotic liver diseaseReduced serum ALT and AST, decreased fat and collagen deposition in the liver. mdpi.com
MDL3PDE4B/PDE5AMouse models of liver injury and obesitySuperior efficacy in ameliorating liver injury compared to A-33; improved glucose tolerance and inhibited adipose tissue remodeling. mdpi.com
RoflumilastPDE4High-fat diet-fed mice (NAFLD model)Prevented and reversed NAFLD and associated hypertension.
SUN11817PDE7AMouse model of Concanavalin A-induced hepatitisSuppressed the increase in serum ALT and improved liver histology. nih.gov

The immunomodulatory properties of PDE4 inhibitors have led to their investigation as a potential therapeutic strategy in the context of viral infections characterized by a hyperinflammatory response, such as severe COVID-19. mdpi.comnih.gov The rationale is that by inhibiting PDE4, the overproduction of pro-inflammatory cytokines, often referred to as a "cytokine storm," could be dampened. nih.govnih.gov

In a hamster model of SARS-CoV-2 infection, the PDE4 inhibitor CC-11050 was shown to effectively suppress severe inflammation, reduce the recruitment of neutrophils and activated macrophages, and decrease fibrotic remodeling in the lungs. frontiersin.org This suggests that PDE4 inhibition could be a potential host-directed therapy to mitigate the immunopathology of COVID-19. frontiersin.org In vitro studies using dendritic cells activated by SARS-CoV-2 genomic material have shown that the PDE4 inhibitor tanimilast (B606644) decreased the release of pro-inflammatory cytokines and chemokines. frontiersin.org Notably, PDE4 inhibitors are thought to be safe for use in patients with chronic viral infections. nih.gov

Table 3: Effects of PDE4 Inhibitors in Preclinical Models of Viral Pathogenesis This data is based on studies of various PDE4 inhibitors and not specifically this compound.

PDE4 InhibitorPreclinical ModelKey FindingsReference
CC-11050Hamster model of SARS-CoV-2 infectionSuppressed severe lung inflammation, downregulated inflammatory and fibrotic gene expression, and reduced infiltration of activated monocytes and granulocytes. frontiersin.org
TanimilastIn vitro model of dendritic cell activation by SARS-CoV-2 ssRNADecreased the release of pro-inflammatory cytokines (TNF-α, IL-6) and chemokines (CCL3, CXCL9, CXCL10). frontiersin.org
ApremilastCase reports in COVID-19 patientsObserved to be safe and potentially beneficial in patients with SARS-CoV-2 pneumonia. nih.gov

Structure Activity Relationship Sar and Medicinal Chemistry of Pde4b/7a in 2 Analogues

Identification of Key Pharmacophoric Features for Dual PDE4B/7A Inhibition

The chemical scaffold of PDE4B/7A-IN-2 belongs to a series of anilide and benzylamide derivatives of arylpiperazinylalkanoic acids. The research leading to its discovery identified several key structural elements essential for its dual inhibitory action on PDE4 and PDE7.

The core structure generally consists of three main components:

An arylpiperazine moiety: This group is crucial for anchoring the ligand in the binding pockets of the targets.

An alkyl linker: The length and flexibility of this chain are critical for achieving the correct orientation to interact with both PDE enzymes and the serotonin (B10506) receptors.

A terminal anilide or benzylamide group: Modifications on this part of the molecule significantly influence potency and selectivity.

For dual PDE4B and PDE7A inhibition, SAR studies revealed that the nature of the terminal amide portion is a primary determinant of activity. While this compound itself shows moderate inhibitory potency, with IC50 values of 80.4 μM for PDE4B and 151.3 μM for PDE7A, related analogues in its chemical series display a range of activities that help to define the pharmacophore. The simultaneous inhibition of both PDE4 and PDE7, which both regulate intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), is a key therapeutic objective. nih.gov

Design Principles for Enhancing Isoform Selectivity (e.g., PDE4B vs. PDE4D)

Achieving selectivity among PDE4 isoforms, particularly between PDE4B and PDE4D, is a major challenge in medicinal chemistry due to the highly conserved nature of their catalytic active sites. mdpi.com Inhibition of PDE4B is associated with anti-inflammatory and cognitive-enhancing effects, whereas PDE4D inhibition is often linked to adverse side effects like emesis. nih.govnih.gov Therefore, designing PDE4B-selective inhibitors is a critical goal.

Several design principles are employed to enhance PDE4B selectivity:

Targeting Allosteric Sites: Instead of competing with the natural substrate (cAMP) at the catalytic site, allosteric inhibitors bind to a different site on the enzyme. This can induce a conformational change that inhibits enzyme activity. nih.gov These allosteric sites are often less conserved across isoforms, providing a clearer path to selectivity.

Interaction with Specific Subpockets: The active site of PDE4 contains several subpockets (often denoted Q, M, and S pockets). nih.gov The design of inhibitors that form specific interactions, such as hydrogen bonds or hydrophobic contacts, with non-conserved residues within these pockets can significantly improve isoform selectivity. For example, a unique water-containing subpocket has been identified in PDE4 that can be targeted for designing selective inhibitors. mdpi.com

While the specific selectivity ratio for this compound over PDE4D is not detailed in the available literature, the general aim for its parent series was to optimize the therapeutic index by favoring PDE4B inhibition.

Structural Determinants for 5-HT1A and 5-HT7 Receptor Antagonism

The arylpiperazine motif is a well-established pharmacophore for serotonin receptors. For the class of compounds to which this compound belongs, specific structural features determine the affinity and functional activity at 5-HT1A and 5-HT7 receptors. This compound acts as a potent antagonist at both receptors, with high affinity for 5-HT1A (Ki = 8 nM) and moderate affinity for 5-HT7 (Ki = 451 nM).

Key structural determinants include:

The Aryl Group on the Piperazine (B1678402): The type and substitution pattern on the aryl ring (often a phenyl, pyridinyl, or pyrimidinyl group) are critical. This group engages in key interactions within the receptor binding pocket.

The Alkyl Chain Length: A specific chain length (typically 2 to 4 carbons) is required to bridge the arylpiperazine core and the terminal amide group optimally for high-affinity binding. Shortening or eliminating this linker can lead to a significant loss of activity. pk.edu.pl

The Terminal Amide Moiety: The structure of the terminal part of the molecule fine-tunes the affinity and can influence whether the compound acts as an agonist or an antagonist.

The combination of 5-HT1A and 5-HT7 receptor antagonism is a recognized strategy for developing novel antidepressants and cognitive enhancers, as these receptors often have opposing or complementary roles in regulating neuronal circuits. researchgate.netnih.gov

TargetBinding Affinity (Ki)Functional Activity
5-HT1A Receptor 8 nMAntagonist
5-HT7 Receptor 451 nMAntagonist
PDE4B 80.4 μM (IC50)Inhibitor
PDE7A 151.3 μM (IC50)Inhibitor

Table 1: In vitro pharmacological profile of this compound.

Molecular Modeling and Computational Approaches

Computational methods are indispensable tools for understanding the interactions of ligands like this compound with their targets at an atomic level. These approaches help rationalize observed SAR and guide the design of new, more potent, and selective analogues.

Molecular docking is used to predict the preferred binding orientation of a ligand within the active site of its target protein. For PDE4B inhibitors, docking studies typically show that the molecule orients itself to occupy the hydrophobic Q and M pockets of the catalytic domain. nih.gov

Key predicted interactions for this class of inhibitors often include:

Hydrogen Bonding: Interactions with conserved glutamine residues are common for many PDE4 inhibitors.

Hydrophobic Interactions: The aryl groups of the inhibitor typically form π-π stacking or other hydrophobic interactions with phenylalanine and other aromatic residues in the active site.

Metal Coordination: The active site of PDE enzymes contains essential metal ions (Zn²⁺ and Mg²⁺). Some inhibitors make coordinate bonds with these metals, which strongly anchors them in the pocket. nih.gov

Docking this compound into homology models or crystal structures of PDE4B and 5-HT receptors can reveal the specific interactions responsible for its binding and help explain its selectivity profile.

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. nih.gov MD simulations are particularly useful for comparing the binding stability of a ligand in different isoforms, such as PDE4B and PDE4D. researchgate.net By simulating the movements of the ligand, protein, and surrounding solvent molecules, researchers can calculate the binding free energy, which is a more accurate predictor of affinity. These simulations can confirm whether key interactions observed in docking are maintained over time and reveal the role of conformational changes in the protein upon ligand binding. nih.gov

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound and its analogues follows a convergent synthetic strategy characteristic of arylpiperazinylalkanoic acid derivatives. The general approach involves the preparation of key intermediates that are then coupled in the final steps.

A representative synthetic scheme would typically involve:

Synthesis of the Arylpiperazine Core: This is often achieved through the nucleophilic substitution of a suitable aryl halide with piperazine.

Alkylation of the Piperazine: The resulting arylpiperazine is then alkylated with a haloalkanoic acid ester to introduce the linker.

Amide Bond Formation: The ester is hydrolyzed to the corresponding carboxylic acid. This acid is then activated (e.g., using a coupling agent like HATU or EDC) and reacted with a desired aniline (B41778) or benzylamine (B48309) to form the final amide product, such as this compound.

This modular approach allows for the facile generation of a library of derivatives by varying the arylpiperazine, the linker, and the terminal amine, enabling comprehensive exploration of the structure-activity relationships.

Lead Optimization Strategies through Scaffold Hopping and Chemical Modification in the Development of this compound Analogues

Structure-Activity Relationship (SAR) of this compound Analogues

The foundational structure of This compound and its analogues consists of a 1-(2-methoxyphenyl)piperazine (B120316) moiety connected via an alkanoic acid linker to an anilide or benzylamide cap. The structure-activity relationship (SAR) studies within this series have elucidated the roles of these different structural components in modulating the inhibitory activity against PDE4B and PDE7A.

Key findings from the initial library of 33 newly synthesized compounds highlight the importance of the terminal aromatic ring and the length of the alkyl linker. tandfonline.comThis compound itself was identified as a promising multifunctional agent with moderate inhibitory activity against both PDE4B and PDE7A, with IC50 values of 80.4 μM and 151.3 μM, respectively. tandfonline.com

To illustrate the SAR, a representative set of analogues is presented in the table below. The data demonstrates how modifications to the terminal anilide/benzylamide portion and the linker length can influence the inhibitory potency.

CompoundTerminal GroupLinker Length (n)PDE4B IC50 (μM)PDE7A IC50 (μM)
This compound (22)AnilideVariable80.4151.3
Analogue ASubstituted AnilideVariableData not availableData not available
Analogue BBenzylamideVariableData not availableData not available
Analogue CSubstituted BenzylamideVariableData not availableData not available

Note: Specific data for analogues A, B, and C are not publicly available but are included to represent the classes of modifications explored in the original study.

The initial studies suggest that the nature and substitution pattern of the terminal aromatic ring are critical for interacting with the active sites of both PDE4B and PDE7A. Further optimization efforts would likely focus on introducing various substituents on this ring to enhance potency and selectivity.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery aimed at refining the properties of a promising lead compound to produce a clinical candidate. For the arylpiperazinylalkanoic acid series, including This compound , several strategies can be employed.

Chemical Modification:

Systematic modification of the lead structure is a cornerstone of lead optimization. For This compound and its analogues, this involves:

Modification of the Terminal Aromatic Ring: Introducing electron-donating or electron-withdrawing groups at various positions of the anilide or benzylamide ring can modulate binding affinity and selectivity. For instance, halogenation or the addition of methoxy (B1213986) or nitro groups could lead to more favorable interactions within the enzyme's active site.

Varying the Linker Length: The length and rigidity of the alkanoic acid linker can influence the compound's ability to adopt an optimal conformation for binding to both PDE isoforms. Exploring different linker lengths and introducing conformational constraints, such as double bonds or cyclic structures, could enhance potency.

Scaffold Hopping:

Scaffold hopping is an advanced lead optimization strategy that involves replacing the core molecular framework (scaffold) of a compound with a structurally different one while retaining similar biological activity. This approach is particularly useful for discovering novel intellectual property, improving physicochemical properties, or overcoming liabilities of the original scaffold.

For the arylpiperazinylalkanoic acid series, potential scaffold hopping strategies could include:

Replacement of the Piperazine Ring: The piperazine ring could be replaced with other bioisosteric heterocyclic systems, such as piperidine, morpholine, or diazepane derivatives. This could alter the compound's basicity, lipophilicity, and metabolic stability.

Replacement of the Anilide/Benzylamide Moiety: The terminal amide functionality could be replaced with other hydrogen-bond donating and accepting groups that can mimic its interactions. Examples include sulfonamides, ureas, or various five- and six-membered heterocyclic rings.

Ring Opening or Closure: The existing rings within the scaffold could be opened to create more flexible analogues or cyclized to introduce rigidity. For example, the phenylpiperazine moiety could be part of a larger, fused ring system.

These lead optimization strategies, guided by iterative cycles of design, synthesis, and biological evaluation, are essential for transforming a promising lead compound like This compound into a potential therapeutic agent with an optimized balance of potency, selectivity, and drug-like properties.

Advanced Research Methodologies and Future Directions in Pde4b/7a in 2 Studies

Development of High-Throughput Screening (HTS) Platforms for Dual Inhibitors

The discovery of novel and potent dual PDE4/7 inhibitors hinges on the development of robust high-throughput screening (HTS) platforms. Traditional biochemical assays, while precise, are often too slow for screening large compound libraries. Modern HTS approaches have shifted towards cell-based assays that offer greater physiological relevance.

One such innovative approach utilizes fission yeast as a biological tool. Researchers have engineered yeast strains that express single mammalian PDE enzymes, such as PDE4A, PDE4B, or PDE7A, as their only source of cyclic AMP (cAMP) hydrolyzing activity. nih.gov In these systems, inhibition of the mammalian PDE leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA) and results in a measurable phenotype, such as slowed growth. nih.gov This system allows for the rapid screening of thousands of compounds to identify those that selectively inhibit PDE4 and PDE7. A potent PDE4/7 inhibitor, BC54, was successfully identified using this yeast-based HTS method. nih.gov

Another advanced platform is the GloSensor™ technology, which is based on a genetically encoded biosensor that luminesces in the presence of cAMP. mdpi.com This technology can be used to create a sensitive and quantitative HTS assay to detect intracellular cAMP changes in real-time. mdpi.com By expressing this sensor in cells, researchers can directly measure the activity of PDE inhibitors; an effective inhibitor will cause cAMP levels to rise, increasing luminescence. mdpi.com This method was successfully used to screen for compounds with inhibitory activity against PDE4B and PDE7A. mdpi.com

Future efforts will likely focus on refining these cell-based platforms to be more specific and scalable, potentially incorporating automated microscopy and liquid handling to screen vast chemical libraries for next-generation dual inhibitors with improved potency and selectivity over existing compounds like Pde4B/7A-IN-2.

HTS PlatformPrincipleApplication ExampleCitation
Yeast-Based Assay Engineered yeast expresses a single mammalian PDE. Inhibition of the PDE increases cAMP, leading to a measurable growth phenotype.Identification of the dual PDE4/7 inhibitor BC54 from a small molecule library. nih.gov
GloSensor™ Technology A genetically encoded biosensor emits light in response to changes in intracellular cAMP levels.Screening and identification of stilbene (B7821643) compounds with inhibitory activity against PDE4B and PDE7A. mdpi.com

Application of Genetic Engineering Techniques (e.g., Gene Knockout, CRISPR/Cas9) in elucidating PDE4B and PDE7A functions

Genetic engineering tools are indispensable for dissecting the specific roles of individual enzyme isoforms, a critical step in understanding the therapeutic effects and potential side effects of a dual inhibitor. Gene knockout models, where a specific gene is inactivated, have provided foundational insights. For instance, studies using macrophages from mice with targeted deletions of PDE4A, PDE4B, or PDE4D have demonstrated that these isoforms have non-redundant functions. aai.org Specifically, only the ablation of PDE4B, but not PDE4A or PDE4D, significantly impacted lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production, highlighting the specific role of PDE4B in inflammatory signaling in these cells. aai.org

The advent of CRISPR/Cas9 technology has revolutionized gene editing, offering a precise and versatile method for modifying genomes. yourgenome.orgfrontiersin.org This system uses a guide RNA (gRNA) to direct the Cas9 enzyme to a specific DNA sequence, where it creates a double-strand break. yourgenome.orgmdpi.com The cell's natural repair mechanisms can then be harnessed to remove, add, or alter DNA sequences, effectively knocking out a gene or introducing specific mutations. yourgenome.orgmdpi.com

In the context of PDE4B and PDE7A, CRISPR/Cas9 can be used to:

Create specific knockout cell lines or animal models: This allows researchers to study the cellular and physiological consequences of losing PDE4B, PDE7A, or both, thereby clarifying their individual and combined functions. frontiersin.orgnih.gov For example, CRISPR/Cas9 was used to inactivate the PDE4B gene in neurons of the rat nucleus accumbens, which revealed a key role for this enzyme in the motivation for nicotine (B1678760) self-administration. nih.gov

Validate drug targets: By demonstrating that the genetic inactivation of PDE4B and PDE7A mimics the pharmacological effects of a dual inhibitor, researchers can confirm that the drug is acting on its intended targets.

Investigate drug resistance: CRISPR screens can be employed to knock out thousands of genes in parallel to identify those that confer resistance to a PDE4B/7A inhibitor, uncovering potential resistance mechanisms. frontiersin.org

These genetic techniques provide a level of precision that is essential for untangling the complex biology of the PDE4 and PDE7 families and for validating the therapeutic strategy of dual inhibition.

Advanced In Vitro Cellular Models for Pathway Analysis

To understand how dual PDE4B/7A inhibition translates into a cellular response, researchers are moving beyond simple cell lines to more complex and physiologically relevant in vitro models. These advanced models are crucial for detailed pathway analysis.

Examples of such models include:

Primary Human Cells: Isolating specific immune cells, such as T-lymphocytes or macrophages, from human donors provides a more clinically relevant system than immortalized cell lines. Studies on primary human T-cells have been used to show that PDE4B is a target of the IL-2/STAT5 signaling pathway, linking it directly to immune cell activation. plos.org

Co-culture Systems: Inflammatory and disease processes often involve complex interactions between different cell types. Co-culture models, which combine two or more cell types, can simulate this environment. For instance, a co-culture of neurons and microglia can be used to study the neuroinflammatory and neuroprotective effects of PDE inhibitors.

Genetically Modified Cell Lines: As discussed previously, cell lines with specific gene knockouts (e.g., PDE4B-deficient macrophages) are powerful tools for isolating the effects of inhibiting a single enzyme isoform. aai.org Studies on such cells have shown that the inhibitory effects of the PDE4 inhibitor rolipram (B1679513) on TNF-α production are absent in PDE4B-deficient macrophages, confirming PDE4B as the key target for this effect. aai.org

Organoid Cultures: Three-dimensional organoids, which are self-organized structures derived from stem cells that mimic the architecture and function of an organ, represent a frontier in in vitro modeling. Intestinal organoids, for example, could be used to study the effects of PDE4B/7A inhibitors in the context of inflammatory bowel disease.

Using these models, researchers can perform detailed analyses of signaling pathways, such as measuring changes in cAMP levels, PKA activation, cytokine production (e.g., TNF-α, IL-4, IL-5), and gene expression to build a comprehensive picture of a compound's mechanism of action. nih.govplos.orgmdpi.com

Implementation of In Vivo Pharmacological Models with Enhanced Specificity

In vivo animal models remain essential for evaluating the therapeutic efficacy and integrated physiological effects of drug candidates. For dual PDE4B/7A inhibitors, a range of models are employed to study their anti-inflammatory and immunomodulatory properties.

Established models include:

Acute and Chronic Inflammation Models: The pharmacological profile of the dual PDE7A/4 inhibitor YM-393059 was characterized using several models in mice, including delayed-type hypersensitivity reactions and toluene-2,4-diisocyanate-induced contact dermatitis. nih.gov These models demonstrated the compound's ability to suppress both Th1- and Th2-cell-dependent inflammatory reactions in vivo. nih.gov

Disease-Specific Models: To test inhibitors in a more targeted context, researchers use models that mimic human diseases. For example, a dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in mice was used to confirm the anti-inflammatory and anti-pruritic effects of a selective PDE4B inhibitor. nih.gov

LPS-Induced Endotoxic Shock: This model is used to assess a compound's ability to suppress overwhelming systemic inflammation. Notably, mice with a genetic knockout of PDE4B are protected from LPS-induced shock, directly implicating this enzyme in the severe inflammatory response and validating it as a therapeutic target in this context. aai.org

To enhance the specificity of these models, future research will increasingly integrate genetic tools. The use of conditional knockout mice, where a gene can be deleted in a specific cell type or at a specific time, allows for a much finer dissection of a drug's mechanism. Furthermore, combining these in vivo studies with advanced imaging techniques can provide real-time visualization of drug distribution and target engagement in a living animal.

Omics Technologies in Comprehensive Mechanistic Elucidation (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of the biological impact of a dual PDE4B/7A inhibitor, researchers are turning to "omics" technologies. These platforms allow for the large-scale, unbiased measurement of entire classes of biological molecules, providing a comprehensive snapshot of a cell's or organism's state. revespcardiol.orgfrontiersin.org

Proteomics: This is the large-scale study of proteins. mdpi.com Using techniques like mass spectrometry, proteomics can identify and quantify thousands of proteins in a sample. This can reveal how treatment with a compound like this compound alters protein expression levels, post-translational modifications (like phosphorylation, which is key in cAMP signaling), and protein-protein interactions. revespcardiol.org This provides deep insight into the cellular machinery being affected by the drug.

Metabolomics: This is the comprehensive analysis of metabolites (small molecules like sugars, lipids, and amino acids) in a biological sample. mdpi.com Metabolomics can reveal how a drug alters the metabolic state of a cell or tissue. revespcardiol.org Since cAMP is a central metabolic regulator, understanding the downstream metabolic consequences of its elevation via PDE inhibition is crucial for a complete mechanistic picture. frontiersin.org

Integrating these omics datasets can be particularly powerful. frontiersin.orgmdpi.com For example, combining proteomics and metabolomics can link changes in the expression of metabolic enzymes (the proteome) to corresponding changes in the levels of their substrates and products (the metabolome), providing a functional readout of pathway activity. revespcardiol.orgmdpi.com This integrated approach can help identify novel biomarkers of drug response and uncover unexpected mechanisms of action or off-target effects.

Omics TechnologyInformation ProvidedPotential Application in this compound StudiesCitation
Proteomics Comprehensive analysis of protein expression, post-translational modifications, and interaction networks.Identify all proteins whose expression or phosphorylation state is altered by the inhibitor, revealing affected signaling pathways. revespcardiol.org, mdpi.com
Metabolomics Global analysis of small molecule metabolites, providing a functional readout of the cellular metabolic state.Characterize shifts in cellular energy and signaling metabolites downstream of cAMP elevation. revespcardiol.org, frontiersin.org
Integrated Omics Combination of multiple omics datasets (e.g., proteomics and metabolomics) for a systems-level view.Link changes in enzyme expression (proteomics) to functional changes in metabolic pathways (metabolomics) for a comprehensive mechanistic understanding. frontiersin.org, mdpi.com

Exploration of Synergistic Effects with other Pharmacological Agents

The therapeutic strategy of targeting a single pathway can be limited, especially in complex multifactorial diseases. A significant future direction is to explore the synergistic potential of dual PDE4B/7A inhibitors in combination with other pharmacological agents. The simultaneous inhibition of both PDE4 and PDE7 is itself based on achieving a synergistic or additive anti-inflammatory effect. mdpi.comresearchgate.net

Potential combination strategies include:

Combination with other immunomodulators: In diseases like rheumatoid arthritis or psoriasis, combining a PDE4/7 inhibitor with existing therapies like TNF-α blockers or methotrexate (B535133) could lead to greater efficacy or allow for lower, safer doses of each agent.

Combination with chemotherapy: In oncology, elevated cAMP can induce apoptosis in some cancer cells. Studies have shown that PDE inhibitors can have synergistic effects when combined with platinum-based chemotherapy agents like carboplatin (B1684641) and cisplatin (B142131) in lung cancer cell lines. nih.govresearchgate.net A dual PDE4/7 inhibitor could enhance the anti-tumor activity of conventional chemotherapy, particularly in hematological malignancies like chronic lymphocytic leukemia (CLL), where both PDE4 and PDE7 are therapeutic targets. pnas.org

Combination with other PDE inhibitors: While this compound is a dual inhibitor, combining it with an inhibitor of a different PDE family, such as a PDE3 inhibitor, could provide both anti-inflammatory and bronchodilatory effects, a strategy being explored for respiratory diseases. openrespiratorymedicinejournal.com

These combination therapies could enhance therapeutic efficacy, overcome drug resistance, and reduce side effects by allowing for lower doses of the individual components.

Combination StrategyRationalePotential Disease ContextCitation
With Chemotherapy (e.g., Carboplatin) PDE inhibition can increase cAMP, which may induce apoptosis and sensitize cancer cells to cytotoxic agents.Lung Cancer, B-cell Lymphomas nih.gov, researchgate.net, frontiersin.org
With other Immunomodulators Achieve broader suppression of inflammatory pathways, potentially allowing for dose reduction and fewer side effects.Rheumatoid Arthritis, Psoriasis, IBD dovepress.com
With other PDE family inhibitors (e.g., PDE3) Combine anti-inflammatory effects (from PDE4/7 inhibition) with other desired effects like bronchodilation (from PDE3 inhibition).COPD, Asthma mdpi.com, openrespiratorymedicinejournal.com

Integration of Systems Biology Approaches for Network Pharmacology Analysis

Systems biology and network pharmacology offer a powerful computational framework to analyze the complex interactions of drugs within a biological system. nih.govfrontiersin.org Instead of focusing on a single target, this approach integrates data from genomics, proteomics, and other areas to construct comprehensive interaction networks. ijper.org

For a dual inhibitor like this compound, network pharmacology can be used to:

Map the "Target Neighborhood": Construct a network of all proteins and pathways that interact with PDE4B and PDE7A. This can help predict the downstream consequences of inhibiting both targets simultaneously.

Predict Polypharmacology: Analyze the potential for the inhibitor to bind to off-targets, which can help explain unexpected side effects or identify opportunities for drug repurposing. nih.gov

Identify Biomarkers: By analyzing how the drug perturbs the biological network, this approach can help identify nodes (proteins or genes) that are critical for the drug's effect, which can then be developed as biomarkers to predict patient response. mdpi.com

Elucidate Mechanisms of Action: Network analysis can highlight the key pathways and biological processes that are most affected by the drug, providing a systems-level understanding of its mechanism. frontiersin.org

By integrating diverse datasets into a single analytical framework, network pharmacology moves beyond a one-drug, one-target paradigm to a more holistic view that is better suited for understanding the effects of multi-target agents like this compound. nih.govijper.org

Identification of Novel Biomarkers for Compound Efficacy and Target Engagement

The development of targeted therapies, such as the dual phosphodiesterase 4B/7A inhibitor this compound, necessitates robust methods for confirming that the compound interacts with its intended molecular targets and elicits the desired biological response. Biomarkers serve as crucial indicators for these purposes, providing measurable evidence of target engagement and therapeutic efficacy. Research into PDE4 inhibitors has led to the identification of several promising biomarkers, ranging from downstream signaling molecules to specific inflammatory proteins and gene expression signatures. These markers are essential for optimizing drug development, guiding patient selection, and monitoring treatment response in a preclinical and potentially clinical setting.

Biomarkers for Target Engagement

Target engagement biomarkers confirm that a compound is binding to its intended protein targets, in this case, PDE4B and PDE7A. Verifying this interaction within a cellular environment is a critical first step in validating a compound's mechanism of action.

Intracellular cAMP Levels: PDE4B is a key enzyme responsible for the hydrolysis and degradation of cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger in cellular signaling. mdpi.combpsbioscience.com Inhibition of PDE4B leads to a measurable increase in intracellular cAMP levels. mdpi.com This elevation is a primary and direct indicator of target engagement. Assays designed to quantify intracellular cAMP can therefore serve as a reliable biomarker for the activity of compounds like this compound.

Downstream Signaling Pathway Activation: The rise in cAMP triggers a cascade of downstream events, most notably the activation of the cAMP response element-binding protein (CREB). bpsbioscience.com Reporter gene assays, such as those using a CRE-luciferase reporter system, can quantify the activation of this pathway. bpsbioscience.com In such a system, inhibition of PDE4B restores cAMP levels that have been artificially reduced, leading to a measurable increase in luciferase expression, confirming the compound's on-target effect. bpsbioscience.com

Cellular Thermal Shift Assay (CETSA): A modern and powerful technique for directly confirming target engagement in intact cells or tissues is the Cellular Thermal Shift Assay (CETSA). researchgate.net This method is based on the principle of ligand-induced thermal stabilization. When a compound like this compound binds to its target protein (PDE4B), it increases the protein's stability and resistance to heat-induced denaturation. researchgate.netpalisadebio.com By heating cell lysates to various temperatures and then measuring the amount of soluble, non-denatured target protein remaining, researchers can detect a "thermal shift" in the presence of the binding compound, providing direct evidence of target engagement in a physiological context. researchgate.netpalisadebio.com

Biomarkers for Therapeutic Efficacy

Efficacy biomarkers demonstrate that the compound is producing its intended therapeutic effect, which for PDE4 inhibitors is often related to the modulation of inflammatory and immune responses. mdpi.com

Inflammatory Cytokines and Chemokines: PDE4 inhibition is known to have broad anti-inflammatory effects by downregulating the production of pro-inflammatory mediators. mdpi.comnih.gov Studies on various PDE4 inhibitors have shown significant reductions in a range of cytokines and chemokines in both cellular assays and biological samples from patients. These serve as key efficacy biomarkers. For instance, the inhaled PDE4 inhibitor CHF6001 was shown to significantly decrease levels of Leukotriene B4 (LTB4), CXCL8, MIP-1β, Matrix Metalloproteinase-9 (MMP9), and Tumor Necrosis Factor-alpha (TNF-α) in the sputum of COPD patients. nih.gov Similarly, other PDE4 inhibitors like apremilast (B1683926) and roflumilast (B1684550) have demonstrated suppression of IL-6, IL-10, IL-17A, and IFNγ. ashpublications.org Low serum levels of IL-8 have also been identified as a potential predictor of a positive response to PDE4 inhibition in COPD. nih.govatsjournals.org

Table 1: Inflammatory Biomarkers Modulated by PDE4 Inhibition

Biomarker Effect of PDE4 Inhibition Context / Study Finding Citation
TNF-α Decrease Suppressed in sputum by CHF6001; production inhibited by apremilast. nih.govashpublications.org
IL-1β Decrease Production reduced by a novel PDE4B-targeting compound. researchgate.net
IL-6 Decrease Suppressed by roflumilast and apremilast. ashpublications.org
IL-8 (CXCL8) Decrease Decreased in sputum by CHF6001; low serum IL-8 predicts response. nih.govnih.govatsjournals.org
MIP-1β (CCL4) Decrease Decreased in sputum by CHF6001. nih.gov
MMP9 Decrease Decreased in sputum by CHF6001. nih.gov

| LTB4 | Decrease | Decreased in sputum by CHF6001. | nih.gov |

Gene and Protein Expression Profiles: Beyond soluble factors, the expression levels of specific genes can act as biomarkers. Genome-wide mapping has identified PDE4B as a target gene of the IL-2/STAT5 signaling pathway in activated immune cells, suggesting that its expression changes during an immune response and could be monitored. plos.org Furthermore, analyses of diseased tissues have revealed that PDE4B expression itself may be a valuable biomarker for patient stratification. For example, PDE4B expression is significantly higher in a high percentage of colitis patients, suggesting it could be used to identify individuals most likely to benefit from a PDE4B-targeted therapy. biospace.com In colorectal cancer, altered expression of PDE4B has also been noted, indicating its potential as a prognostic marker. nih.gov

Systemic and Cellular Markers: Other proteins, such as Surfactant Protein D (SP-D), have been shown to decrease in the blood following treatment with an inhaled PDE4 inhibitor, indicating a systemic measure of lung-specific anti-inflammatory effects. nih.gov In some contexts, a reduction in the number of inflammatory cells, such as macrophages in sputum, has also been observed following PDE4 inhibitor treatment. nih.gov

The identification and validation of this diverse set of biomarkers are fundamental to advancing the study of this compound. They provide the necessary tools to confirm its mechanism, demonstrate its efficacy, and pave the way for precision medicine approaches where treatment can be tailored to patients with a specific biomarker profile.

Q & A

Basic Research Questions

Q. What structural characteristics of PDE4B/7A-IN-2 influence its selectivity for PDE4B and PDE4A isoforms?

  • Methodological Answer: Perform molecular docking studies using crystallographic data of PDE4B and PDE4A isoforms to identify binding pocket interactions. Compare the compound’s functional groups (e.g., hydrogen bonding, hydrophobic regions) with isoform-specific residues. Validate selectivity via enzymatic assays using recombinant PDE4B, PDE4A, and PDE7A .
  • Data Requirements: Table comparing IC₅₀ values across isoforms, with statistical significance (p < 0.05) for selectivity claims .

Q. How should researchers design initial in vitro experiments to assess this compound’s inhibitory activity?

  • Methodological Answer: Use a fluorescence-based cAMP hydrolysis assay with purified PDE4B/4A enzymes. Include positive controls (e.g., rolipram for PDE4) and negative controls (vehicle-only wells). Optimize substrate concentration (e.g., 1 μM cAMP) and reaction time (e.g., 30 min) to avoid signal saturation .
  • Key Variables: Enzyme lot variability, buffer pH, and temperature stability .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different cell lines be resolved?

  • Methodological Answer: Conduct a meta-analysis of cell line-specific factors (e.g., endogenous PDE expression levels, cAMP baseline activity). Use siRNA knockdown of PDE4B/4A in discrepant cell lines to isolate compound effects. Apply multivariate regression to identify confounding variables (e.g., cell passage number, growth medium composition) .
  • Validation: Replicate experiments in at least three independent labs using standardized protocols .

Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo CNS studies?

  • Methodological Answer: Modify the compound’s logP (via substituent adjustments) to enhance blood-brain barrier penetration. Use LC-MS/MS to measure plasma and brain tissue concentrations post-administration in rodent models. Compare AUC (area under the curve) and half-life across formulations (e.g., PEGylated vs. free compound) .
  • Ethical Considerations: Adhere to institutional guidelines for animal dosing and euthanasia protocols .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Methodological Answer: Employ thermal shift assays (CETSA) to monitor target protein stabilization in lysates. Combine with RNAscope to visualize PDE4B/4A mRNA colocalization with the compound in tissue sections. Use CRISPR-Cas9-generated PDE4B/4A knockout models as negative controls .
  • Data Interpretation: Include dose-response curves and negative control data in supplementary materials .

Methodological Frameworks for Rigorous Inquiry

  • For Experimental Design : Apply the PICO framework (Population: target enzyme/cell type; Intervention: compound concentration; Comparison: isoform selectivity; Outcome: IC₅₀) to structure hypotheses .
  • For Data Contradictions : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .
  • For Reproducibility : Document all materials (e.g., enzyme lot numbers, cell line authentication certificates) in a centralized repository .

Common Pitfalls to Avoid

  • Overgeneralization : Avoid claims like "this compound treats depression" without in vivo behavioral data (e.g., forced swim test) .
  • Ignoring Isoform Cross-Reactivity : Always test PDE7A inhibition to rule off-target effects .
  • Inadequate Statistical Power : Use G*Power software to calculate sample sizes for ANOVA/t-tests .

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